molecular formula C20H30N2O2 B4891038 (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B4891038
M. Wt: 330.5 g/mol
InChI Key: KPZFLKURLVJVGY-MSOLQXFVSA-N
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Description

(1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound that features a spirocyclic structure. Compounds with spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional shapes, which can lead to novel biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol likely involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Typical synthetic routes might include:

    Formation of the Spirocyclic Core: This could involve cyclization reactions, such as intramolecular cyclization or cycloaddition reactions.

    Functional Group Introduction: Introduction of the hydroxymethyl and methylamino groups might be achieved through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would need to be optimized for scale, yield, and cost-effectiveness. This might involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized for maximum yield.

    Catalysis: Use of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol might undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group could be oxidized to a carboxyl group.

    Reduction: The compound could be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups could be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol could be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol would depend on its specific biological target. Potential mechanisms might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound could bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other spirocyclic compounds with hydroxymethyl and methylamino groups. Examples could include:

    Spiro[cyclohexane-1,4’-piperidine]: derivatives.

    Spiro[indene-1,4’-piperidine]: derivatives.

Uniqueness

The uniqueness of (1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its specific spirocyclic structure and the presence of both hydroxymethyl and methylamino functional groups, which could confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(1R,2R)-1-[[1-(hydroxymethyl)cyclobutyl]methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-22(13-19(14-23)7-4-8-19)17-15-5-2-3-6-16(15)20(18(17)24)9-11-21-12-10-20/h2-3,5-6,17-18,21,23-24H,4,7-14H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZFLKURLVJVGY-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCC1)CO)C2C(C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1(CCC1)CO)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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